molecular formula C10H8FN3O2 B1274032 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 618091-61-5

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1274032
CAS No.: 618091-61-5
M. Wt: 221.19 g/mol
InChI Key: ZHBRRQXKEBSCBS-UHFFFAOYSA-N
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Description

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an amino group at the 5-position, a fluorophenyl group at the 1-position, and a carboxylic acid group at the 4-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A common method includes the use of alumina-silica-supported manganese dioxide as a recyclable catalyst in water, which facilitates the reaction at room temperature . The reaction yields the desired pyrazole derivative in high efficiency, typically between 86% and 96% .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on the recyclability of catalysts and solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The fluorophenyl group enhances its binding affinity to the target sites, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
  • 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
  • 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This enhances its binding affinity and selectivity towards specific biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-7-3-1-2-4-8(7)14-9(12)6(5-13-14)10(15)16/h1-5H,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBRRQXKEBSCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395244
Record name 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618091-61-5
Record name 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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